6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile is a heterocyclic compound characterized by its unique structure, which features a pyrazole ring fused to a pyridine ring, with a chloro substituent at position 6 and a carbonitrile group at position 4. This compound is part of the broader class of pyrazolo[3,4-b]pyridines, which have garnered attention due to their diverse biological activities and potential applications in medicinal chemistry.
The compound is classified under heterocyclic organic compounds, specifically within the pyrazolo[3,4-b]pyridine family. Its chemical formula is , and it has a molecular weight of approximately 153.569 g/mol. The compound's CAS number is 63725-51-9, which is used for its identification in chemical databases and regulatory contexts .
The synthesis of 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile can be achieved through various methods, primarily involving the formation of the pyrazole and pyridine rings. One common approach is to start with 3-aminopyrazole as a precursor, which acts as a nucleophile in reactions with suitable electrophiles .
The molecular structure of 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile consists of:
The compound can participate in various chemical reactions due to its functional groups:
These reactions are typically facilitated by catalysts or specific reaction conditions that favor the desired transformation while minimizing side products .
The mechanism of action for 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile primarily involves its role as a kinase inhibitor. It binds to the ATP-binding site of specific kinases, disrupting phosphorylation processes crucial for cell signaling pathways.
Research indicates that compounds in this class may inhibit tropomyosin receptor kinases (TRKs), which are implicated in cancer cell proliferation and survival . This inhibition leads to reduced tumor growth and has potential therapeutic implications in treating various cancers.
6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile has several applications in scientific research:
Pyrazolo[3,4-b]pyridines represent a privileged scaffold in medicinal chemistry, with over 300,000 documented derivatives embedded in >5,500 scientific references and 2,400 patents as of 2022 [2] [3]. This bicyclic nitrogen-rich heterocycle first emerged in 1908 via Ortoleva's synthesis, but its therapeutic potential remained unexplored until the late 20th century [3]. The scaffold gained prominence due to its exceptional versatility in kinase inhibition, evidenced by its incorporation in compounds targeting >15 distinct kinases—including CDK2, Abl, TRK, and PI3K—through strategic substitutions at N1, C3, C4, C5, and C6 positions [1] [4]. DrugBank database analysis identifies 14 derivatives in active development: 7 experimental, 5 investigational, and 2 approved agents, highlighting the scaffold's pharmaceutical relevance [3]. The evolution accelerated with one-pot multicomponent syntheses (e.g., Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂-catalyzed reactions) enabling rapid diversification for structure-activity relationship (SAR) studies [8].
Table 1: Therapeutic Targets of Pyrazolo[3,4-b]pyridine Derivatives
Biological Target | Therapeutic Area | Key Derivatives | Reference |
---|---|---|---|
CDK2/Abl kinases | Leukemia | 8o, 8u, 14a, 14b | [1] |
TRK kinases | Solid tumors | C03 (IC₅₀ = 56 nM) | [4] |
Microtubule polymerization | Broad-spectrum anticancer | Tubulin-binding agents | [1] |
HSP90 | Oncoprotein chaperoning | Heat shock protein inhibitors | [1] |
Bacterial gyrase | Antimicrobial therapy | Schiff base derivatives (e.g., 7b) | [9] |
The 1H-tautomeric form dominates (>37 kJ/mol stability over 2H-form) due to aromatic delocalization across both rings, creating an electronic isostere of purine nucleobases [2] [3]. This bioisosterism enables targeted interactions with ATP-binding sites: the pyrazole nitrogen (N1) mimics N9 of adenine, while C3-C4 bonds emulate the purine C4-C5 edge [1] [7]. Quantum mechanical analyses confirm orbital symmetry matching between adenine's HOMO/LUMO and the scaffold's π-system, facilitating competitive kinase inhibition [3]. Substituent positioning critically modulates binding:
This specific derivative integrates three pharmacophoric elements essential for bioactivity:
Table 2: Synthetic Versatility of 6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile
Reaction Type | Conditions | Products | Yield Range |
---|---|---|---|
Suzuki coupling | Pd catalysis, arylboronic acids | 6-Aryl derivatives | 65–92% |
Schiff base formation | Aldehydes, piperidine catalyst | Imines (e.g., antimicrobial 6a–6c) | 75–88% |
Cyclocondensation | Thioglycolic acid / chloroacetyl chloride | 4-Thiazolidinones / azetidin-2-ones | 70–82% |
Amidation | Carboxylic acids, DCC/DMAP | Carboxamides (e.g., cytotoxic 5c) | 68–80% |
Biological screening confirms its privileged status: derivatives exhibit IC₅₀ values of 0.0001–0.304 µM against breast (MCF7) and colon (Km-12) cancer lines, surpassing doxorubicin in potency [4] [9]. Against Fusarium oxysporum, analog 7b achieves MIC = 0.98 µg/mL, rivaling amphotericin B [9]. The scaffold's drug-likeness is evidenced by plasma stability (t₁/₂ > 6h) and moderate CYP inhibition (CYP2C9 IC₅₀ = 12 µM) in lead compounds [4].
Table 3: Biological Profile of Optimized Derivatives
Biological Assay | Compound | Activity | Reference |
---|---|---|---|
TRKA kinase inhibition | C03 | IC₅₀ = 56 nM | [4] |
MCF7 cell proliferation | 7b | IC₅₀ = 0.0001 µM | [9] |
Fusarium oxysporum growth | 7b | MIC = 0.98 µg/mL | [9] |
Wheat growth stimulation | 5c | Yield increase = 8.1% | [5] |
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3